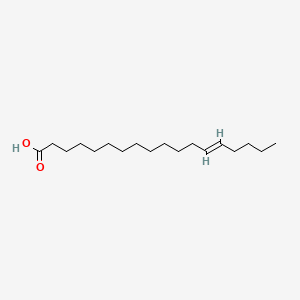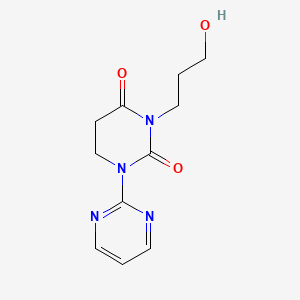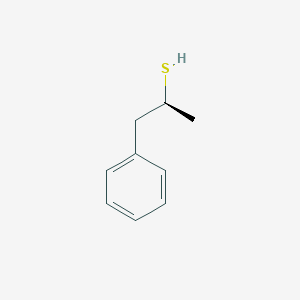
(s)-1-Phenylpropane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Phenylpropane-2-thiol is an organic compound characterized by a thiol group attached to a phenyl ring and a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylpropane-2-thiol typically involves the thiolation of (S)-1-Phenylpropane-2-ol. This reaction can be carried out using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Phenylpropane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
(S)-1-Phenylpropane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (S)-1-Phenylpropane-2-thiol exerts its effects involves interactions with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Phenylethanethiol: Similar structure but with a shorter carbon chain.
2-Phenylethanethiol: Similar structure but with the thiol group attached to a different carbon.
Benzyl mercaptan: Similar structure but with a benzyl group instead of a phenylpropane chain.
Uniqueness: (S)-1-Phenylpropane-2-thiol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds allows for different interactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12S |
|---|---|
Poids moléculaire |
152.26 g/mol |
Nom IUPAC |
(2S)-1-phenylpropane-2-thiol |
InChI |
InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 |
Clé InChI |
ACTXIMLSMCEGSC-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)S |
SMILES canonique |
CC(CC1=CC=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


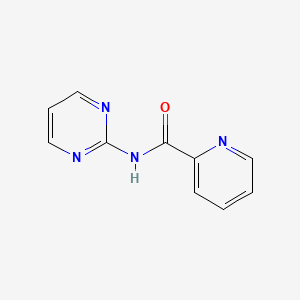
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
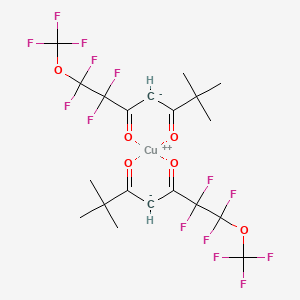
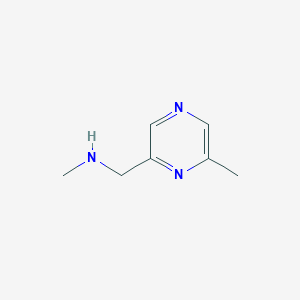
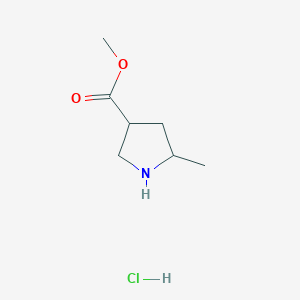
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
